(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide
Description
(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide is a sulfonamide derivative characterized by a unique structural framework. Its key features include:
- (E)-2-phenylethene group: A conjugated aromatic system that may influence electronic properties and steric interactions.
This compound’s synthesis likely follows standard sulfonamide protocols, involving sulfonylation of a primary or secondary amine precursor, as seen in analogs (e.g., GP1 method for related compounds 4a and 4b) . Characterization via $ ^1H $/$ ^{13}C $ NMR, HRMS, and IR aligns with methodologies for structurally related sulfonamides .
Properties
IUPAC Name |
(E)-N-[2,2-bis(furan-2-yl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-24(21,13-10-15-6-2-1-3-7-15)19-14-16(17-8-4-11-22-17)18-9-5-12-23-18/h1-13,16,19H,14H2/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQNTHLGHCCSTN-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Rings: The furan rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Synthesis of the Phenylethene Moiety: The phenylethene moiety can be prepared via the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene.
Coupling of the Furan and Phenylethene Units: The furan and phenylethene units can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The phenylethene moiety can be reduced to form the corresponding alkane.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidation of the furan rings can yield furanones.
Reduction: Reduction of the phenylethene moiety can yield the corresponding alkane.
Substitution: Substitution reactions can yield various sulfonamide derivatives.
Scientific Research Applications
Antitumor Activity
Sulfonamides have been recognized for their antitumor properties. Research indicates that compounds with similar structures to (E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide exhibit significant cytotoxic effects against various cancer cell lines.
- Case Study : A study on sulfonamide derivatives demonstrated that certain compounds inhibited tumor growth in rodent models, achieving up to 99% inhibition at dosages of 25-100 mg/kg over eight days. The mechanisms involved include interference with DNA synthesis and apoptosis induction in cancer cells .
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activity. The compound's structure suggests potential effectiveness against bacterial infections.
- Data Table: Antimicrobial Activity
| Target Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Synergistic effects noted |
| Escherichia coli | 0.5 - 1 μg/mL | Effective against biofilm |
Research indicates that modifications in the sulfonamide structure can enhance its antibacterial efficacy, particularly against resistant strains of bacteria .
Organic Electronics
The compound can serve as a building block in the synthesis of organic semiconductors due to its conjugated structure.
- Case Study : In a study evaluating diketopyrrolopyrrole copolymers, this compound was incorporated into polymer matrices, resulting in improved charge transport properties suitable for organic field-effect transistors (OFETs). The study highlighted its potential for use in flexible electronics and photovoltaic devices .
Photovoltaic Applications
The unique electronic properties of this compound make it a candidate for use in dye-sensitized solar cells (DSSCs).
- Research Findings : Preliminary studies suggest that incorporating this sulfonamide into DSSC architectures can enhance light absorption and improve overall efficiency compared to traditional dyes .
Synthesis and Functionalization
The synthesis of this compound typically involves the reaction of furan derivatives with sulfonyl chlorides or their stable alternatives like pentafluorophenyl sulfonate esters.
Synthesis Overview
- Starting Materials : Furan derivatives, phenylethene derivatives, and sulfonyl chlorides.
- Methodology :
- Formation of the sulfonamide through nucleophilic substitution.
- Characterization using NMR and mass spectrometry to confirm structure.
Mechanism of Action
The mechanism of action of (E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Derivatives
To contextualize the properties of (E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide, a comparative analysis with structurally related compounds is presented below.
Table 1: Structural and Functional Comparison
*Estimated based on analogous structures.
Key Findings :
Structural Flexibility vs. Rigidity: The di(furan-2-yl)ethyl group in the target compound introduces conformational flexibility compared to the rigid diphenylvinyl group in 4b . This may enhance binding adaptability in biological systems. In contrast, the oxadiazole ring in LMM11 adds planar rigidity, favoring π-π interactions but reducing solubility in non-polar media .
This contrasts with the electron-donating methoxy group in N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide, which stabilizes the sulfonamide moiety against hydrolysis .
The ranitidine-related compounds (e.g., nitroacetamide derivatives) highlight the pharmacological relevance of furan-sulfonamide hybrids, though their primary applications differ (e.g., histamine antagonism) .
Solubility and Stability: The di(furan)ethyl group may improve aqueous solubility compared to purely phenyl-substituted analogs (e.g., 4a/4b) due to furan’s polarity. However, this is less pronounced than the oxadiazole-mediated solubility in LMM11 .
Biological Activity
(E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structure:
Biological Activity Overview
Research indicates that compounds containing furan and sulfonamide moieties exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound has been investigated in several studies.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various furan derivatives, including this compound. The results indicated significant inhibition against several bacterial strains. The minimum inhibitory concentrations (MICs) were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor was also explored. It was found to inhibit mushroom tyrosinase activity, a key enzyme involved in melanin production. The IC50 values for this inhibition were recorded as follows:
| Substrate | IC50 (µM) |
|---|---|
| Monophenolase | 0.0433 |
| Diphenolase | 0.28 |
Molecular docking studies revealed that the compound binds effectively to the active site of tyrosinase, suggesting a mixed inhibition mechanism with an inhibition constant () of 0.012 µM for monophenolase activity .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 20 |
The compound's cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of furan derivatives, including the target compound. The study highlighted the structure-activity relationship (SAR), indicating that modifications to the furan ring significantly influence biological activity. The most potent derivatives showed enhanced tyrosinase inhibition and anticancer properties compared to their parent compounds .
Q & A
Q. What are the established synthetic pathways for (E)-N-(2,2-di(furan-2-yl)ethyl)-2-phenylethene-1-sulfonamide?
The synthesis typically involves multi-step reactions:
- Furan ring formation : Cyclization of precursors (e.g., via Paal-Knorr or acid-catalyzed cyclization) to generate the di(furan-2-yl)ethyl moiety .
- Sulfonamide coupling : Reacting the furan-containing intermediate with 2-phenylethene-1-sulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .
- Stereochemical control : Ensuring the (E)-configuration via reaction optimization (e.g., temperature, solvent polarity) to favor trans-addition . Purification often involves column chromatography or recrystallization, with yields ranging from 45–70% depending on step efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and stereochemistry. For example, the vinyl proton in the ethenesulfonamide group shows a characteristic doublet near δ 6.8–7.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and rule out impurities .
- Infrared (IR) Spectroscopy : Detection of sulfonamide S=O stretches (~1350–1150 cm) and furan C-O-C vibrations (~1260 cm) .
Q. What structural features influence the compound’s reactivity?
- Furan rings : Electron-rich aromatic systems enable electrophilic substitutions (e.g., nitration, halogenation) and π-π interactions in biological targets .
- Ethenesulfonamide group : The polarized double bond facilitates Michael additions, while the sulfonamide moiety participates in hydrogen bonding with enzymes like carbonic anhydrase .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- X-ray crystallography : Definitive confirmation of stereochemistry and bond angles using SHELX programs (e.g., SHELXL for refinement), especially when NMR signals overlap .
- Cross-validation : Combine 2D NMR (e.g., COSY, HSQC) with computational methods (DFT calculations) to assign ambiguous peaks .
- Case example : Discrepancies in C NMR shifts for the ethyl bridge (δ 40–50 ppm) may arise from conformational flexibility; variable-temperature NMR can clarify dynamic behavior .
Q. What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?
- Substituent modulation : Replace the phenyl group with electron-withdrawing groups (e.g., -CF) to enhance sulfonamide acidity, improving enzyme inhibition (e.g., IC values for carbonic anhydrase dropped by 30% in analogs) .
- Hybrid scaffolds : Introduce thiophene or pyrazole moieties (see ) to diversify interactions with hydrophobic enzyme pockets .
- Solubility enhancement : Incorporate polar groups (e.g., -OH, -OMe) on the furan rings to improve aqueous solubility without compromising binding affinity .
Q. What experimental designs address mechanistic ambiguities in the compound’s biological activity?
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., dansylamide displacement for carbonic anhydrase) to quantify binding kinetics .
- Molecular docking : Simulate interactions with target proteins (e.g., acetylcholinesterase) using AutoDock Vina, focusing on the sulfonamide’s hydrogen bonding with catalytic residues .
- Metabolic stability tests : Incubate the compound with liver microsomes to identify metabolic hotspots (e.g., furan ring oxidation) and guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
